Cas no 1548827-81-1 (2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride)

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride is a high-purity boronic ester derivative used primarily as a key intermediate in Suzuki-Miyaura cross-coupling reactions. The presence of both dimethylamino and fluorine substituents enhances its reactivity and selectivity in palladium-catalyzed transformations, making it valuable for constructing complex heterocyclic frameworks. The pinacol ester group improves stability and handling, while the hydrochloride salt form ensures consistent solubility in polar solvents. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where precise functionalization of pyridine scaffolds is required. Its well-defined structure and reliable performance make it a preferred choice for researchers developing advanced organic molecules.
2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride structure
1548827-81-1 structure
Product Name:2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride
CAS No:1548827-81-1
MF:C13H21BClFN2O2
MW:302.580446004868
CID:3043494
Update Time:2025-11-01

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride
    • 3-Fluoro-n,n-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride
    • Inchi: 1S/C13H20BFN2O2.ClH/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)11(16-8-9)17(5)6;/h7-8H,1-6H3;1H
    • InChI Key: BKEMTWLOFNCKCD-UHFFFAOYSA-N
    • SMILES: CC1(C(OB(C2=CN=C(N(C)C)C(F)=C2)O1)(C)C)C.Cl

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Frontier Specialty Chemicals
D13618-1 g
2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride
1548827-81-1
1g
$ 168.00 2022-11-04
Frontier Specialty Chemicals
D13618-5 g
2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride
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$ 672.00 2022-11-04
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2-(N,N-Dimethylamino)-3-Fluoropyridine-5-Boronic Acid Pinacol Ester Hydrochloride
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2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride Related Literature

Additional information on 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride: A Comprehensive Overview

The compound with CAS No. 1548827-81-1, known as 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride, is a highly specialized chemical entity with significant applications in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is notable for its unique structural features, which include a pyridine ring substituted with a dimethylamino group, a fluorine atom, and a boronic acid pinacol ester moiety. These functional groups endow the molecule with versatile reactivity and make it an invaluable building block in modern chemical research.

The synthesis of 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride typically involves multi-step processes that combine principles from organometallic chemistry and boron chemistry. The starting material is often a pyridine derivative, which undergoes substitution reactions to introduce the dimethylamino and fluorine substituents. The boronic acid pinacol ester group is then introduced via Suzuki coupling or related cross-coupling reactions, which are widely recognized for their efficiency and selectivity in forming carbon-carbon bonds. The hydrochloride form of the compound is often preferred for its enhanced stability and solubility properties, making it more amenable to large-scale synthesis and subsequent applications.

One of the most promising applications of this compound lies in its use as a precursor in the synthesis of biologically active molecules. Recent studies have demonstrated its utility in the construction of heterocyclic frameworks that are critical components of various pharmacophores. For instance, researchers have employed this compound in the development of novel kinase inhibitors, which hold potential as therapeutic agents for treating cancer and other diseases. The ability to precisely control the substitution pattern on the pyridine ring has been instrumental in achieving high levels of selectivity and potency in these drug candidates.

In addition to its role in medicinal chemistry, 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride has found applications in materials science, particularly in the synthesis of advanced polymers and optoelectronic materials. The boronic acid moiety facilitates cross-coupling reactions that enable the construction of complex polymeric networks with tailored electronic properties. Recent advancements in this area have leveraged the unique electronic characteristics of this compound to develop materials with enhanced conductivity and stability, making them suitable for use in next-generation electronic devices.

The structural versatility of this compound also makes it an attractive candidate for exploring new reaction pathways in organic synthesis. For example, chemists have recently utilized it as a substrate for enantioselective catalysis, demonstrating its potential for producing chiral molecules with high enantiomeric excess. This capability is particularly valuable in the context of asymmetric synthesis, where the production of enantiopure compounds is crucial for drug discovery and other biomedical applications.

From an analytical standpoint, 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride has been extensively characterized using modern spectroscopic techniques such as NMR, IR, and MS. These analyses have provided detailed insights into its molecular structure and reactivity patterns, further enhancing its utility as a synthetic intermediate. The compound's stability under various reaction conditions has also been thoroughly investigated, ensuring its reliability as a reagent in diverse chemical transformations.

In conclusion, 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride stands out as a versatile and valuable chemical entity with wide-ranging applications across multiple disciplines. Its unique combination of functional groups enables it to serve as a key building block in the synthesis of complex molecules, while its stability and reactivity make it an ideal candidate for exploring novel chemical reactions. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing both basic and applied chemical sciences.

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